molecular formula C15H23NO3 B3027574 tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate CAS No. 1338222-73-3

tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate

Cat. No.: B3027574
CAS No.: 1338222-73-3
M. Wt: 265.35
InChI Key: GIJBASGVOVWEJD-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is characterized by its tert-butyl carbamate group, which is often used as a protecting group for amines in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aryl halide under palladium-catalyzed conditions. For instance, the reaction can be carried out using cesium carbonate as a base in 1,4-dioxane as the solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl carbamate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed reactions typically yield N-Boc-protected anilines .

Scientific Research Applications

tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamate compounds. Its methoxyphenyl group offers additional functionalization possibilities, making it valuable in complex synthetic routes .

Properties

IUPAC Name

tert-butyl N-[2-(2-methoxyphenyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-14(2,3)19-13(17)16-15(4,5)11-9-7-8-10-12(11)18-6/h7-10H,1-6H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJBASGVOVWEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138448
Record name Carbamic acid, N-[1-(2-methoxyphenyl)-1-methylethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338222-73-3
Record name Carbamic acid, N-[1-(2-methoxyphenyl)-1-methylethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338222-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-methoxyphenyl)-1-methylethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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